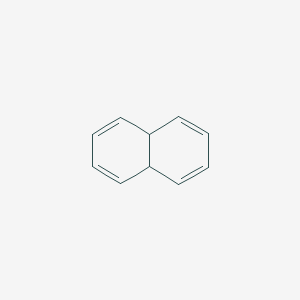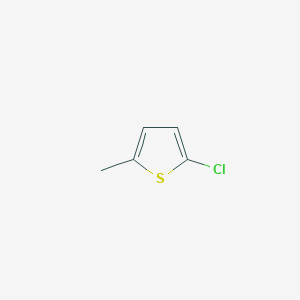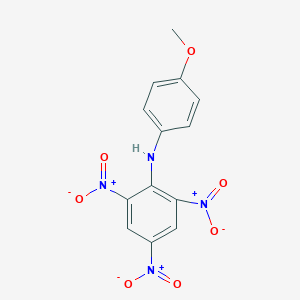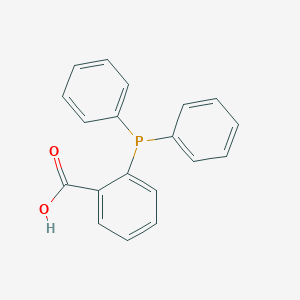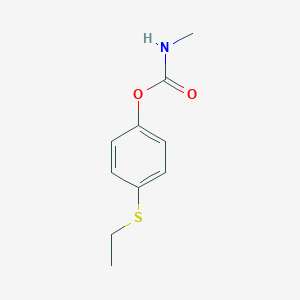
p-(Ethylthio)phenyl methylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
P-(Ethylthio)phenyl methylcarbamate, also known as EPTC, is a herbicide that is widely used in agriculture to control weeds. It was first introduced in the 1950s and has since been used extensively in many countries. EPTC is a member of the carbamate family of herbicides, which work by inhibiting the activity of the enzyme acetylcholinesterase in plants, leading to the accumulation of acetylcholine and ultimately causing the death of the plant.
作用機序
P-(Ethylthio)phenyl methylcarbamate works by inhibiting the activity of the enzyme acetylcholinesterase in plants, leading to the accumulation of acetylcholine. This accumulation causes overstimulation of the plant's nervous system, ultimately leading to its death.
Biochemical and Physiological Effects
p-(Ethylthio)phenyl methylcarbamate has been found to have no significant effects on the biochemical and physiological processes in plants other than the inhibition of acetylcholinesterase activity.
実験室実験の利点と制限
One of the main advantages of using p-(Ethylthio)phenyl methylcarbamate in lab experiments is its effectiveness in controlling weeds. This allows for more accurate and reliable results in experiments involving plants. However, one limitation of using p-(Ethylthio)phenyl methylcarbamate is its potential toxicity to non-target organisms, including humans and wildlife.
将来の方向性
There are several potential future directions for research involving p-(Ethylthio)phenyl methylcarbamate. One area of research could focus on developing new formulations of p-(Ethylthio)phenyl methylcarbamate that are more effective and have fewer negative environmental impacts. Another area of research could focus on the development of new herbicides that work through different mechanisms of action to reduce the risk of resistance developing in weeds. Additionally, research could focus on the development of new methods for applying herbicides, such as precision agriculture techniques, to reduce the amount of herbicide needed and minimize environmental impacts.
合成法
P-(Ethylthio)phenyl methylcarbamate can be synthesized by reacting p-(ethylthio)phenol with methyl isocyanate in the presence of a catalyst such as triethylamine. The reaction produces p-(Ethylthio)phenyl methylcarbamate as the main product along with some impurities.
科学的研究の応用
P-(Ethylthio)phenyl methylcarbamate has been extensively studied for its effectiveness as a herbicide in various crops, including corn, soybeans, and cotton. It has been found to be effective in controlling many different types of weeds, including annual grasses and broadleaf weeds.
特性
CAS番号 |
18809-57-9 |
|---|---|
製品名 |
p-(Ethylthio)phenyl methylcarbamate |
分子式 |
C10H13NO2S |
分子量 |
211.28 g/mol |
IUPAC名 |
(4-ethylsulfanylphenyl) N-methylcarbamate |
InChI |
InChI=1S/C10H13NO2S/c1-3-14-9-6-4-8(5-7-9)13-10(12)11-2/h4-7H,3H2,1-2H3,(H,11,12) |
InChIキー |
OZJCQBUSEOVJOW-UHFFFAOYSA-N |
SMILES |
CCSC1=CC=C(C=C1)OC(=O)NC |
正規SMILES |
CCSC1=CC=C(C=C1)OC(=O)NC |
その他のCAS番号 |
18809-57-9 |
ピクトグラム |
Acute Toxic |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



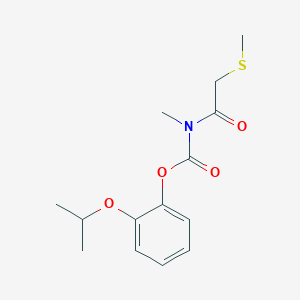
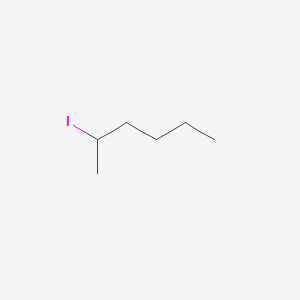
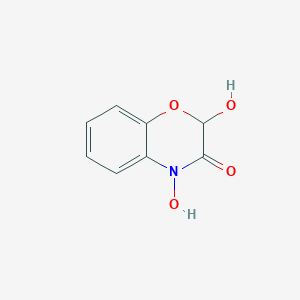
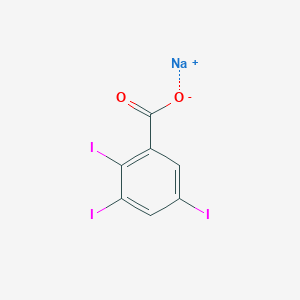
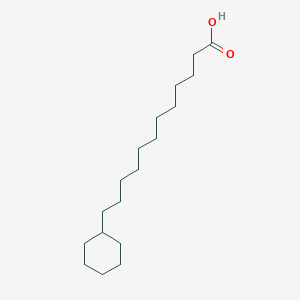
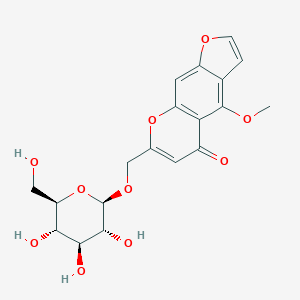
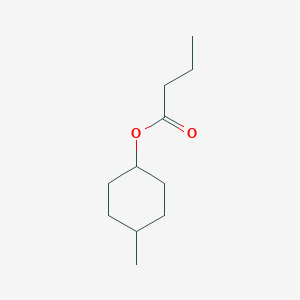
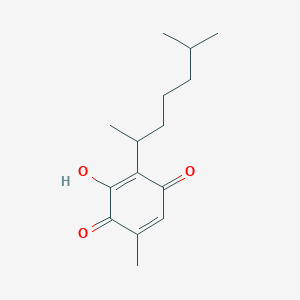
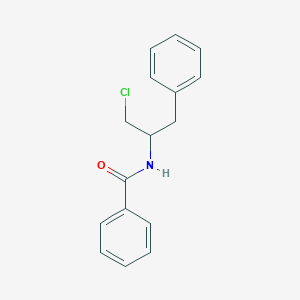
![2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B100205.png)
